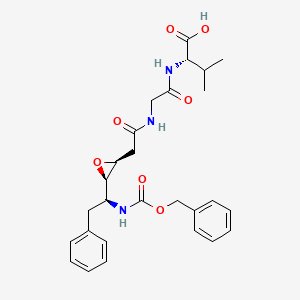

Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val

Description

Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val is a peptidomimetic compound featuring a carbobenzyloxy (Cbz) protecting group, a phenylalanine (Phe) residue, a ψ-epoxide moiety in the (R,S)-cis configuration, and a Gly-Val dipeptide terminus. The ψ-epoxide group replaces a traditional peptide bond, introducing a reactive electrophilic site that may enable covalent interactions with biological targets, such as proteases or enzymes involved in disease pathways. The (R,S)-cis stereochemistry of the epoxide is critical for modulating reactivity and target selectivity. This compound’s design leverages the Gly-Val dipeptide, which has been associated with enhanced bioactivity in other systems .

Properties

CAS No. |

176442-49-2 |

|---|---|

Molecular Formula |

C27H33N3O7 |

Molecular Weight |

511.6 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[2-[[2-[(2S,3R)-3-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]butanoic acid |

InChI |

InChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21-,24-,25+/m0/s1 |

InChI Key |

HWQQUDCAYYKRLO-WIHVIGOGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)C[C@H]1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val typically involves multiple steps:

Protection of Amino Groups: The amino groups of phenylalanine and glycine are protected using the carbobenzoxy (Cbz) group.

Formation of Pseudo-Peptide Bond: The pseudo-peptide bond with the cis-epoxide is formed through a series of reactions involving epoxidation of an alkene precursor.

Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Deprotection: The final compound is obtained by removing the protecting groups under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers, which can efficiently handle the multiple steps of protection, coupling, and deprotection.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the epoxide group.

Reduction: Reduction reactions can target the epoxide group, converting it to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide group, leading to ring-opening and formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reducing the epoxide.

Substitution: Nucleophiles like amines or thiols for ring-opening reactions.

Major Products Formed

Diols: From reduction of the epoxide.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.

Biology: Studied for its interactions with enzymes and receptors.

Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The peptide backbone may also interact with binding sites, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: s-Triazine-Gly-Val Hybrids

A key structural analogue is the s-triazine-Gly-Val hybrid reported in antileishmanial studies (). While Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val uses an epoxide warhead, the s-triazine derivatives employ a 1,3,5-triazine core linked to the Gly-Val dipeptide. Despite differing core structures, both compounds highlight the importance of the Gly-Val motif in enhancing activity.

Table 1: Comparison of Structural and Functional Features

Key Observations :

Functional Analogues: Epoxide-Containing Peptidomimetics

Epoxide warheads are common in protease inhibitors (e.g., epoxyketones like carfilzomib). While Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val shares this reactive feature, its (R,S)-cis configuration and peptidomimetic backbone distinguish it from other epoxide-based drugs. Stereochemistry impacts target engagement; for example, proteasome inhibitors often require specific epoxide configurations for efficacy.

Role of Substituents and Stereochemistry

- Cbz Group : The Cbz moiety in Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val may enhance solubility or protect against enzymatic degradation, similar to its role in peptide synthesis.

- (R,S)-cis-Epoxide : This configuration likely optimizes electrophilicity and steric accessibility compared to trans isomers, balancing reactivity and stability.

Research Findings and Implications

Antileishmanial Activity of Gly-Val Derivatives

The s-triazine-Gly-Val hybrid exhibited 5-fold higher activity than miltefosine against Leishmania aethiopica, underscoring the dipeptide’s contribution to efficacy .

Substituent Effects on Bioactivity

In s-triazine derivatives, dimethoxy substituents outperformed dipiperidine and dimorpholine groups, highlighting the importance of electron-donating groups in bioactivity . For Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val, the Cbz group’s hydrophobic nature may similarly influence membrane permeability or target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.